molecular formula C14H13NO3 B2561453 (E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one CAS No. 477854-96-9

(E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one

Cat. No. B2561453
M. Wt: 243.262
InChI Key: USVODSLVVYMWLD-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-1-(Furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one, also known as 4-methoxy-N-(3-furyl)aniline, is an aromatic amine compound. It has a wide range of applications in scientific research and is used as a reagent in organic synthesis. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as a catalyst in the preparation of a variety of products.

Scientific Research Applications

Bioactive Furanyl- or Thienyl-Substituted Nucleobases, Nucleosides, and Their Analogues

The chemical structure of interest, featuring furan-3-yl substituents, plays a significant role in the medicinal chemistry of purine and pyrimidine nucleobases, nucleosides, and their analogues. The furan moiety, as part of heterocyclic compounds, is essential in drug design due to its bioactive properties. This review highlights the importance of furan derivatives in developing compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian actions. The study discusses over 135 heteroaryl-substituted derivatives, showcasing the impact of bioisosteric replacement of aryl with heteroaryl substituents on their biological activities (Ostrowski, 2022).

Conversion of Plant Biomass to Furan Derivatives

Furan derivatives, such as the one described, are pivotal in transitioning from fossil-based to biomass-based chemical industries. 5-Hydroxymethylfurfural (HMF) and its derivatives are highlighted as versatile platform chemicals produced from hexose carbohydrates and lignocellulose in plant biomass. These chemicals serve as precursors for monomers, polymers, fuels, solvents, and pharmaceuticals, potentially replacing non-renewable hydrocarbon sources. The review emphasizes the role of furan derivatives in sustainable chemistry and their expected expansion in applications, underscoring the shift towards a more sustainable chemical industry (Chernyshev, Kravchenko, & Ananikov, 2017).

Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals

Furfural-based chemicals from renewable resources, such as the compound , are utilized in green chemistry for the production of biofuels, chemicals, and materials through Diels-Alder reactions. This review outlines the regio- and diastereoselectivity of Diels-Alder reactions involving furfural derivatives and alkenes. The Diels-Alder cycloaddition is an atom-economic pathway significant for synthesizing fine chemicals and materials, demonstrating the furan moiety's versatility in sustainable chemistry (Galkin & Ananikov, 2021).

properties

IUPAC Name

(E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-13-4-2-12(3-5-13)15-8-6-14(16)11-7-9-18-10-11/h2-10,15H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USVODSLVVYMWLD-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC=CC(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N/C=C/C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(furan-3-yl)-3-(4-methoxyanilino)prop-2-en-1-one

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